molecular formula C6H11NO4 B6121290 6-oxopiperidine-3-carboxylic acid hydrate

6-oxopiperidine-3-carboxylic acid hydrate

Cat. No. B6121290
M. Wt: 161.16 g/mol
InChI Key: BQEWCDFAKJZIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxopiperidine-3-carboxylic acid hydrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as pipecolic acid, and it is an important precursor for the synthesis of various drugs and natural products.

Scientific Research Applications

Pipecolic acid has various applications in scientific research. It is used as a chiral building block for the synthesis of various drugs and natural products. Pipecolic acid derivatives have been found to exhibit anti-inflammatory, antiviral, and anticancer activities. Moreover, pipecolic acid is also used as a marker for the diagnosis of various diseases such as hyperprolinemia type II and pyridoxine-dependent epilepsy.

Mechanism of Action

The mechanism of action of pipecolic acid is still not fully understood. However, it is known to act as a neurotransmitter in the central nervous system and play a role in the regulation of GABAergic neurotransmission. Moreover, pipecolic acid has been found to modulate the activity of various ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Pipecolic acid has various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including glutamate decarboxylase and pyridoxal kinase. Moreover, pipecolic acid has been found to modulate the levels of various neurotransmitters, including GABA and glutamate. Additionally, pipecolic acid has been found to regulate the levels of various metabolites, including proline and arginine.

Advantages and Limitations for Lab Experiments

Pipecolic acid has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be easily synthesized. Moreover, pipecolic acid is stable and can be stored for long periods of time. However, one of the limitations is that pipecolic acid can be toxic at high concentrations and can interfere with certain assays.

Future Directions

There are several future directions for the research on pipecolic acid. One of the directions is to study the role of pipecolic acid in the regulation of neurotransmission and its potential applications in the treatment of various neurological disorders. Another direction is to study the potential applications of pipecolic acid derivatives in drug discovery and development. Moreover, further research is needed to understand the mechanism of action of pipecolic acid and its effects on various biochemical and physiological processes.

Synthesis Methods

There are several methods for the synthesis of 6-oxopiperidine-3-carboxylic acid hydrate. One of the most common methods is the reaction of L-lysine with nitrous acid, which results in the formation of pipecolic acid. Another method involves the reaction of 1,5-cyclooctadiene with maleic anhydride, followed by hydrogenation and hydrolysis to yield pipecolic acid.

properties

IUPAC Name

6-oxopiperidine-3-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.H2O/c8-5-2-1-4(3-7-5)6(9)10;/h4H,1-3H2,(H,7,8)(H,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEWCDFAKJZIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxopiperidine-3-carboxylic acid;hydrate

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